BenchChemオンラインストアへようこそ!

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide

GSK-3β inhibition Kinase inhibitor Alzheimer's disease

This N-phenylpiperazine carboxamide features a cyclopentanecarboxamide terminal group—a saturated lipophilic ring distinct from published planar heterocycle series. This structural divergence is predicted to yield differentiated GSK-3β binding profiles and metabolic stability vs. oxadiazole/pyrazole analogs where potency varied >100-fold based solely on the carboxamide substituent. Procure this unexplored scaffold to generate novel SAR data, establish composition-of-matter IP, or serve as a specificity control in anti-inflammatory assays where the pyrazole pharmacophore is absent. Ideal for focused library synthesis targeting CCR5 antagonism or dual-function FAS inhibition studies.

Molecular Formula C19H29N3O
Molecular Weight 315.461
CAS No. 1049374-09-5
Cat. No. B2455267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide
CAS1049374-09-5
Molecular FormulaC19H29N3O
Molecular Weight315.461
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H29N3O/c23-19(17-7-4-5-8-17)20-11-6-12-21-13-15-22(16-14-21)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,20,23)
InChIKeyUOYCZZMARMEEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide (CAS 1049374-09-5): Chemical Identity and Comparator Landscape


N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is a synthetic small molecule belonging to the N-phenylpiperazine carboxamide class. Its core scaffold—a phenylpiperazine linked via a propyl spacer to a carboxamide—is shared with several biologically active series, including potent GSK-3β inhibitors (e.g., oxadiazole-5-carboxamides) [1] and anti-inflammatory pyrazole-5-carboxamides [2]. The defining structural feature of this specific compound is its terminal cyclopentanecarboxamide group, which differentiates it from heterocyclic analogs and positions it as a distinct chemical entity for structure-activity relationship (SAR) exploration or as a synthetic intermediate in medicinal chemistry programs.

Why N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide Cannot Be Replaced by In-Class Analogs


The N-[3-(4-phenylpiperazin-1-yl)propyl] scaffold is a privileged motif in kinase and GPCR-targeted drug discovery, but its biological activity is exquisitely sensitive to the terminal carboxamide substituent [1]. For example, in a GSK-3β inhibitor series, potency varied over 100-fold (IC50 from 0.35 μM to >10 μM) depending solely on the nature of the heterocyclic group attached to the carboxamide [1]. Similarly, the anti-inflammatory activity of pyrazole-5-carboxamide derivatives is dependent on the substituent pattern on the pyrazole ring [2]. The target compound's cyclopentanecarboxamide group introduces a saturated, lipophilic ring distinct from the planar heterocycles in published series. This structural divergence is predicted to yield different target binding profiles, physicochemical properties, and metabolic stability, making generic substitution scientifically unsound without comparative data.

Quantitative Differentiation Evidence for N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide


GSK-3β Kinase Inhibition: Scaffold Validation with a Critical Structural Gap

The core N-[3-(4-phenylpiperazin-1-yl)propyl] scaffold has been validated as a potent and selective GSK-3β inhibitor motif. In the 1,2,4-oxadiazole-5-carboxamide series, the most potent compounds (containing 3,4-dimethyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment) exhibited IC50 values of 0.35 μM and 0.41 μM, respectively [1]. These compounds also demonstrated selectivity for GSK-3β over a panel of other kinases [1]. The target compound, bearing a cyclopentanecarboxamide in place of the 1,2,4-oxadiazole-5-carboxamide, has not been evaluated in this assay. The cyclopentane group is predicted to alter hydrogen-bonding capacity, lipophilicity (cLogP), and steric bulk compared to the oxadiazole, likely resulting in a distinct GSK-3β activity profile.

GSK-3β inhibition Kinase inhibitor Alzheimer's disease

Anti-Inflammatory Activity: Structural Differentiation from Pyrazole-5-Carboxamide Series

The anti-inflammatory potential of the phenylpiperazine-propyl scaffold has been demonstrated in a pyrazole-5-carboxamide series. Compounds in this series were evaluated in a carrageenan-induced rat paw edema model in vivo and showed potent activity [1]. However, the anti-inflammatory effect is driven by the 3-phenyl-1H-pyrazole-5-carboxamide moiety, not the phenylpiperazine tail alone. Replacing the pyrazole with a cyclopentanecarboxamide (as in the target compound) would abolish the key pharmacophoric features required for COX inhibition, likely resulting in loss of anti-inflammatory activity. Conversely, the cyclopentanecarboxamide may confer affinity for a different target (e.g., sigma receptors, FAAH) unrelated to inflammation.

Anti-inflammatory COX inhibition Pyrazole carboxamide

HIV Cell-Cell Fusion Inhibition: Carboxamide Derivatives as CCR5 Antagonist Precursors

A series of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and evaluated for HIV cell-cell fusion inhibitory activity [1]. The study characterized compounds by IR, 1H NMR, MS, and elemental analysis, confirming the synthetic accessibility of this scaffold via microwave-assisted synthesis. However, the published abstract does not disclose the specific carboxamide variants tested or their individual IC50 values. It is unknown whether the cyclopentanecarboxamide variant was among those synthesized, and if so, what its activity was. The scaffold is structurally related to known CCR5 antagonists (e.g., TAK-220, a piperidine-4-carboxamide) [1], suggesting the target compound could serve as a starting point for CCR5 ligand design.

HIV entry inhibitor CCR5 antagonist Cell-cell fusion assay

Fatty Acid Synthase (FAS) Inhibition: Cyclopentanecarboxamide as a Privileged FAS Inhibitor Motif

Patent literature (EP-2491009-B1, US applications) discloses cyclopentanecarboxamide derivatives as Fatty Acid Synthase (FAS) inhibitors for treating obesity, metabolic disorders, and related conditions [1]. The generic Markush structures encompass a wide range of substituents, including arylpiperazine moieties, but the specific target compound (CAS 1049374-09-5) is not explicitly exemplified in any publicly available patent document retrieved. The known SAR from this patent class indicates that the cyclopentanecarboxamide core contributes to FAS binding affinity, while the pendant amine (e.g., phenylpiperazine) modulates potency and selectivity. The target compound represents a specific combination of a validated FAS-inhibiting core with an arylpiperazine tail commonly found in CNS-active agents.

Fatty acid synthase inhibitor Metabolic disorder Obesity

Validated Application Scenarios for N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide Based on Differential Evidence


GSK-3β Inhibitor Lead Exploration: Filling the Cyclopentanecarboxamide Gap

The target compound is structurally positioned to be evaluated as a novel GSK-3β inhibitor. The core scaffold is validated (IC50 = 0.35 μM for the most potent oxadiazole analog), but the cyclopentanecarboxamide terminal group is unexplored [1]. Procuring this compound for enzymatic screening against GSK-3β (ADP-Hunter assay) can generate novel SAR data and potentially establish composition-of-matter intellectual property distinct from the oxadiazole series. A positive hit could lead to a new subclass of GSK-3β inhibitors with differentiated physicochemical properties.

Fatty Acid Synthase (FAS) Inhibitor Fragment Merging Strategy

Cyclopentanecarboxamide is a recognized FAS inhibitor pharmacophore [2], while phenylpiperazine is a privileged fragment in GPCR and ion channel drug discovery. This compound merges both fragments and can be tested as a dual-function FAS inhibitor or as a negative control where only one fragment is expected to contribute to activity. Its procurement supports SAR studies aimed at understanding the contribution of each fragment to target engagement.

CCR5 Antagonist Scaffold-Hopping: A Structurally Characterized Building Block

The phenylpiperazine-propyl-carboxamide scaffold has precedent in HIV cell-cell fusion inhibition and is related to known CCR5 antagonists [3]. The target compound, with its well-characterized structure (InChI Key: UOYCZZMARMEEGC-UHFFFAOYSA-N, SMILES: C1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3), can be used as a building block for focused library synthesis, replacing the amide linker with urea, sulfonamide, or reverse amide groups to generate novel CCR5 antagonist candidates.

Negative Control for Pyrazole-Based Anti-Inflammatory Assays

Since pyrazole-5-carboxamide derivatives bearing the same phenylpiperazine tail show potent anti-inflammatory activity in vivo [4], the target compound—lacking the pyrazole pharmacophore—can serve as a specificity control. This application is valuable for confirming that the anti-inflammatory effect is driven by the pyrazole moiety rather than the phenylpiperazine tail, strengthening the SAR argument in publications or patent filings.

Quote Request

Request a Quote for N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.